molecular formula C11H10BrFO B107352 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone CAS No. 204205-33-4

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Cat. No.: B107352
CAS No.: 204205-33-4
M. Wt: 257.1 g/mol
InChI Key: LMCZCCDXOZGIND-UHFFFAOYSA-N
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Description

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone typically involves a multi-step synthetic route. One common method involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl) ethanone. This intermediate is then subjected to a halogenation reaction using a bromination reagent to yield the final product . The reaction conditions are relatively mild, and the process can be carried out at room temperature with readily available raw materials.

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly crucial and requires careful handling of bromine reagents to avoid side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects. The cyclopropyl group adds steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2’-fluoroacetophenone: Similar structure but lacks the cyclopropyl group.

    2-Bromo-4’-fluoroacetophenone: Similar structure with a different position of the fluorine atom.

    2-Bromo-3’-fluoroacetophenone: Another positional isomer with the fluorine atom at the 3’ position.

Uniqueness

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is unique due to the presence of the cyclopropyl group, which adds steric hindrance and can influence the compound’s reactivity and binding properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Properties

IUPAC Name

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZCCDXOZGIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634062
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204205-33-4
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key advancements in the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone?

A: Recent research [] highlights an improved method for synthesizing this compound. This method utilizes a Grignard reaction between 2-fluorobenzyl bromide and cyclopropanecarbonitrile to first yield cyclopropyl 2-fluorobenzyl ketone. Subsequent bromination using 1,3-dibromo-5,5-dimethylhydantoin under illumination produces the desired this compound.

Q2: Beyond its role as a Prasugrel intermediate, has this compound been explored in other chemical applications?

A: Yes, research indicates that this compound serves as a valuable building block in synthesizing fluorine-containing thiazole and bis-3H-thiazole derivatives []. These heterocyclic compounds are of significant interest due to their potential biological activities, particularly their antibacterial properties.

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